3-(Methylamino)butanamide

Description

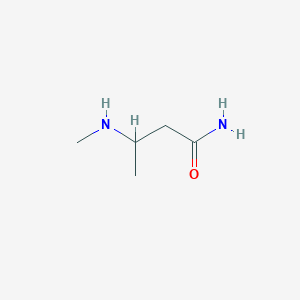

3-(Methylamino)butanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, where a methylamino group is attached to the third carbon of the butanamide chain

Properties

IUPAC Name |

3-(methylamino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(7-2)3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUVFCTQSVYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)butanamide typically involves the reaction of 3-bromobutanamide with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The bromine atom is substituted by the methylamino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: The major products include carboxylic acids and nitriles.

Reduction: The major products are primary or secondary amines.

Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

3-(Methylamino)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the methylamino group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

3-Methylbutanamide: Lacks the methylamino group, resulting in different chemical and biological properties.

N-Methylbutanamide: The methyl group is attached to the nitrogen atom, leading to variations in reactivity and applications.

3-Aminobutanamide:

Uniqueness

3-(Methylamino)butanamide is unique due to the presence of the methylamino group at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-(Methylamino)butanamide, also known as N-methyl-3-(methylamino)butanamide hydrochloride, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a methylamino group attached to a butanamide backbone. This structure contributes to its reactivity and ability to interact with various biological systems.

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 116.16 g/mol |

| Functional Groups | Amine, Amide |

Neurotransmitter Modulation

Research indicates that this compound exhibits significant effects on neurotransmitter systems. It has been studied for its potential role in modulating neurotransmitter release, particularly in the context of central nervous system (CNS) activity. The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Analgesic Properties

Studies have shown that this compound possesses analgesic properties. In vitro assays demonstrated its ability to inhibit pain pathways, suggesting potential applications in pain management therapies. The compound's interaction with opioid receptors is particularly noteworthy, as it may mimic the effects of traditional analgesics .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it can bind to neurotransmitter receptors, modulating their activity and leading to altered physiological responses. For instance, its interaction with opioid receptors may contribute to its analgesic effects .

Case Studies and Research Findings

-

Neurotransmitter Interaction Study :

- A study conducted on rat brain slices indicated that administration of this compound resulted in increased levels of serotonin and dopamine, suggesting a potential mechanism for mood enhancement and cognitive improvement.

- Analgesic Efficacy :

- Cell Viability Assays :

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N,N-Dimethylbutanamide | Contains two methyl groups on nitrogen | |

| N-Ethyl-3-(methylamino)butanamide | Ethyl group replaces one methyl group | |

| 2-Chloro-6-methylpyridine-3-sulfonamide | Exhibits different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.